![molecular formula C20H24Cl2Zr 10* B1139688 rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride CAS No. 100163-29-9](/img/no-structure.png)

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is a catalyst for enantioselective methylalumination of monosubstituted alkenes . It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .

Synthesis Analysis

The synthesis of “rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” has been studied in the context of propylene polymerization . The polymerization activities increase monotonically with temperature corresponding to an overall activation energy of 10.6 kcal mol−1 .Molecular Structure Analysis

The molecular structure of “rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is complex, with a molecular formula of C20H24Cl2Zr . The compound has a molecular weight of 426.53 .Chemical Reactions Analysis

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is used as a catalyst in various chemical reactions . It is particularly effective in the polymerization of olefins .Physical And Chemical Properties Analysis

“rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride” is a white to pale yellow powder . It has a melting point of 267-271 °C (lit.) . The compound is sensitive to moisture .Scientific Research Applications

Regiochemistry in Negishi Carboaluminations

This compound is used as a catalyst in Negishi carboaluminations . This process involves the reaction of organoaluminum compounds with organic halides or triflates in the presence of a transition metal catalyst. The catalyst helps control the regiochemistry of the reaction, leading to the selective formation of specific products .

Polymerization of Olefins

It is also used in the polymerization of olefins . Olefins, also known as alkenes, are hydrocarbons with one or more carbon-carbon double bonds. The catalyst aids in the polymerization process, where multiple olefin molecules combine to form a larger molecule, or polymer .

Diastereoselective Intramolecular Olefin Alkylations

The compound serves as a catalyst for diastereoselective intramolecular olefin alkylations . In this process, an alkyl group is transferred to an olefin within the same molecule. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one diastereomer over another .

Asymmetric Carbomagnesiation

Asymmetric carbomagnesiation is another reaction where this compound is used as a catalyst . This reaction involves the addition of a carbon-magnesium bond to an unsaturated carbon-carbon bond. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one enantiomer over another .

Reduction of Esters to Alcohols

The compound is used as a catalyst in the reduction of esters to alcohols . In this process, an ester is reduced to an alcohol in the presence of a reducing agent. The catalyst aids in this transformation, making the reaction more efficient .

Enantioselective Synthesis of Allylic Amines

Finally, it is used in the enantioselective synthesis of allylic amines . In this process, an allylic amine is synthesized from a prochiral substrate in the presence of a chiral catalyst. The catalyst helps control the stereochemistry of the reaction, leading to the selective formation of one enantiomer over another .

Mechanism of Action

Target of Action

The primary target of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is olefins such as ethylene, propylene, and styrene . It acts as a catalyst in their polymerization .

Mode of Action

The compound interacts with its targets (olefins) by catalyzing their polymerization . This interaction results in the formation of polymers with high molecular weight .

Biochemical Pathways

The compound affects the polymerization pathway of olefins . The downstream effect of this pathway is the production of polymers, which are large molecules composed of repeated subunits .

Result of Action

The molecular effect of the compound’s action is the transformation of monomers (olefins) into polymers . On a cellular level, this can lead to changes in the physical properties of the cell, depending on the specific type of polymer produced .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of co-catalysts like methylaluminoxane (MAO) can enhance its activity . Additionally, the compound is moisture sensitive , suggesting that its stability and efficacy might be compromised in a humid environment .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be achieved through a series of reactions involving the reaction of zirconium tetrachloride with 4,5,6,7-tetrahydro-1-indene to form zirconocene dichloride, followed by the reaction with ethylene to form rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride.", "Starting Materials": [ "Zirconium tetrachloride", "4,5,6,7-tetrahydro-1-indene", "Ethylene", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in diethyl ether.", "Step 2: Add 4,5,6,7-tetrahydro-1-indene to the zirconium tetrachloride solution and stir for several hours at room temperature.", "Step 3: Filter the resulting zirconocene dichloride and wash with diethyl ether.", "Step 4: Dissolve the zirconocene dichloride in methanol.", "Step 5: Bubble ethylene gas through the zirconocene dichloride/methanol solution for several hours.", "Step 6: Filter the resulting rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride and wash with methanol.", "Step 7: Dissolve the rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride in hydrochloric acid to remove any remaining impurities.", "Step 8: Filter the final product and wash with water." ] } | |

CAS RN |

100163-29-9 |

Product Name |

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride |

Molecular Formula |

C20H24Cl2Zr 10* |

Molecular Weight |

426.53 |

Origin of Product |

United States |

Q & A

Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?

A: rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:

- High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].

- Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].

- Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].

Q2: What is the impact of the ligand structure in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride on its catalytic activity in olefin polymerization?

A2: The presence of the carbon bridge and bulky ligands in rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride significantly impacts its catalytic activity and the properties of the resulting polymers:

- Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].

- Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].

- Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].

Q3: How does the presence of the six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride affect its ability to produce low molecular weight ethylene-propylene copolymers?

A: The six-membered ring in the indenyl moiety of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:

- Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].

- Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

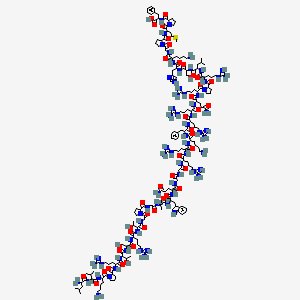

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

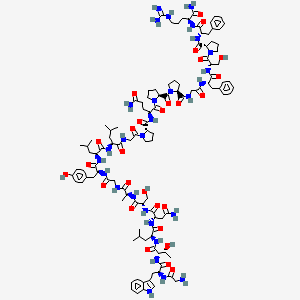

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)